molecular formula C7H2BrCl2N B13126752 3-Bromo-2,4-dichlorobenzonitrile

3-Bromo-2,4-dichlorobenzonitrile

Cat. No.: B13126752
M. Wt: 250.90 g/mol
InChI Key: CQAGFFKNYBZKHW-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichlorobenzonitrile, with the chemical formula C7H2BrCl2N, is a compound that belongs to the class of benzonitriles. Its CAS Registry Number is 6574-99-8 . This compound is characterized by its halogen-substituted benzene ring, containing both bromine and chlorine atoms.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of 3-Bromo-2,4-dichlorobenzonitrile. One common method involves the bromination of 2,4-dichlorobenzonitrile using bromine or a brominating agent. The reaction proceeds as follows:

2,4-dichlorobenzonitrile+Br2This compound+HBr\text{2,4-dichlorobenzonitrile} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr} 2,4-dichlorobenzonitrile+Br2​→this compound+HBr

Reaction Conditions:

The reaction typically occurs at elevated temperatures and in the presence of a suitable solvent (e.g., chloroform or dichloromethane). Catalysts or initiators may also be employed to enhance the reaction rate.

Industrial Production:

This compound is produced on an industrial scale for various applications. Manufacturers optimize the reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-Bromo-2,4-dichlorobenzonitrile participates in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

    Reduction Reactions: Reduction with suitable reagents can lead to the formation of substituted amines.

    Oxidation Reactions: Oxidation of the compound may yield corresponding acids or other oxidized derivatives.

Common reagents include strong bases (such as sodium hydroxide), reducing agents (like lithium aluminum hydride), and oxidizing agents (such as potassium permanganate).

Scientific Research Applications

3-Bromo-2,4-dichlorobenzonitrile finds applications in:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Agrochemicals: Some herbicides and fungicides contain similar structures, making this compound relevant in crop protection.

    Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

Mechanism of Action

The exact mechanism of action for 3-Bromo-2,4-dichlorobenzonitrile depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While 3-Bromo-2,4-dichlorobenzonitrile is unique due to its specific halogen substitution pattern, similar compounds include other halogenated benzonitriles (e.g., 2,4-dichlorobenzonitrile, 3-bromobenzonitrile). Each compound exhibits distinct reactivity and properties.

Properties

Molecular Formula

C7H2BrCl2N

Molecular Weight

250.90 g/mol

IUPAC Name

3-bromo-2,4-dichlorobenzonitrile

InChI

InChI=1S/C7H2BrCl2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H

InChI Key

CQAGFFKNYBZKHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Br)Cl

Origin of Product

United States

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